N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(3-chloro-2-methylphenyl)ethanediamide
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Overview
Description
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(3-chloro-2-methylphenyl)ethanediamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a chloromethylphenyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(3-chloro-2-methylphenyl)ethanediamide typically involves multi-step organic reactions. One common method includes:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions.
Introduction of the hydroxypropyl group: This step involves the reaction of the benzo[d][1,3]dioxole derivative with an appropriate epoxide under basic conditions.
Coupling with the chloromethylphenyl group: The final step involves the coupling of the hydroxypropyl-benzo[d][1,3]dioxole intermediate with 3-chloro-2-methylphenyl oxalyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxypropyl group can undergo oxidation to form a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom in the chloromethylphenyl group can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(3-chloro-2-methylphenyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(3-chloro-2-methylphenyl)ethanediamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For instance, it could interfere with cell cycle progression, inducing apoptosis in cancer cells.
Comparison with Similar Compounds
- N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(3-chloro-2-methylphenyl)ethanediamide
- This compound
Uniqueness: This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its benzo[d][1,3]dioxole moiety is known for its stability and biological activity, while the hydroxypropyl and chloromethylphenyl groups provide additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(3-chloro-2-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O5/c1-11-13(20)4-3-5-14(11)22-18(24)17(23)21-9-19(2,25)12-6-7-15-16(8-12)27-10-26-15/h3-8,25H,9-10H2,1-2H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUVSULPKCYILT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C)(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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